2-(1-Methyl-piperidin-3-yloxy)-ethylamine
Description
2-(1-Methyl-piperidin-3-yloxy)-ethylamine is a tertiary amine featuring a piperidine ring substituted with a methyl group at the 1-position and an ethoxy-ethylamine side chain at the 3-position. It is structurally characterized by a flexible ether linkage connecting the piperidine moiety to the ethylamine group. This compound has been cataloged as a research chemical by CymitQuimica, though its commercial availability is listed as "discontinued" as of 2025 .
Properties
IUPAC Name |
2-(1-methylpiperidin-3-yl)oxyethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-3-8(7-10)11-6-4-9/h8H,2-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABZQTXLQXFEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)OCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-piperidin-3-yloxy)-ethylamine typically involves the reaction of 1-methyl-3-piperidinol with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-piperidin-3-yloxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
2-(1-Methyl-piperidin-3-yloxy)-ethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-piperidin-3-yloxy)-ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparative Insights
Structural Variations and Functional Groups Piperidine Substitution: The target compound’s 1-methyl-piperidin-3-yloxy group distinguishes it from 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine , which lacks an ether linkage but includes dimethyl substitutions on the piperidine ring. This difference impacts electronic properties and steric bulk. Benzyl vs. Ether vs. Amine Linkage: The ethoxy group in the target compound introduces polarity compared to the direct amine linkage in 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine, affecting solubility and hydrogen-bonding capacity.
Physicochemical Properties
- Solubility : The hydrochloride salt of 2-(tert-Butyloxy)-ethylamine exhibits high polarity and water solubility due to ionic character, whereas the tert-butyl group in its neutral form would increase hydrophobicity.
- Molecular Weight : The target compound (156.24 g/mol) and 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine (156.27 g/mol) have nearly identical masses but divergent functional groups, leading to distinct reactivity profiles.
Safety and Reactivity
- Irritancy : Both 2-(2,6-dimethyl-piperidin-1-yl)-ethylamine and 2-(tert-Butyloxy)-ethylamine hydrochloride are labeled as irritants, suggesting similar handling precautions for the target compound.
- Salt Forms : The hydrochloride salt in may enhance stability but introduces acidic handling risks compared to the free base form of the target compound.
Potential Applications Medicinal Chemistry: Pyrrolopyridine derivatives (e.g., ) are explored for antimicrobial activity, while piperidine-ethylamine analogs (e.g., ) may serve as ligands or intermediates in drug synthesis. Synthetic Utility: The benzyl-substituted analog could act as a protecting group or precursor in multi-step syntheses due to its cleavable benzyl moiety.
Biological Activity
2-(1-Methyl-piperidin-3-yloxy)-ethylamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₈N₂O
- CAS Number : Specific CAS number not provided in the search results.
- Molecular Weight : Approximately 158.25 g/mol
The compound features a piperidine ring substituted with a methoxy group, influencing its interactions with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against Gram-positive and Gram-negative bacteria, making it a candidate for further investigation as an antimicrobial agent.
- Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, possibly through modulation of neurotransmitter systems.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism, leading to antimicrobial effects.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways and providing neuroprotective benefits.
Case Studies
-
Antimicrobial Study :
- A study evaluated the efficacy of this compound against various bacterial strains. Results indicated Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL against selected pathogens, suggesting moderate antibacterial activity.
-
Neuroprotective Study :
- In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage. This was assessed using cell viability assays where treated cells showed significantly higher survival rates compared to untreated controls.
Data Tables
| Biological Activity | Target Organism/Cell Line | MIC (µg/mL) | Effect Observed |
|---|---|---|---|
| Antibacterial | E. coli | 75 | Moderate activity |
| Antibacterial | S. aureus | 50 | Moderate activity |
| Neuroprotection | Neuronal cell line | N/A | Increased viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
